Benzyl(3-hydroxyphenacyl)methylammonium chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
BX471 is synthesized through a multi-step process involving the reaction of 5-chloro-2-nitrophenol with 2-(2-chloroethoxy)ethanol to form an intermediate compound. This intermediate is then reacted with (2R)-4-[(4-fluorophenyl)methyl]-2-methyl-1-piperazine to yield the final product, BX471 . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of BX471 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. Quality control measures, including high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
BX471 undergoes various chemical reactions, including:
Oxidation: BX471 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: BX471 can undergo substitution reactions, particularly at the chloro and fluoro positions, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of BX471, which can be further studied for their biological activities .
Scientific Research Applications
BX471 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of CCR1 antagonists.
Biology: Employed in chemotaxis assays to study cell migration and signaling pathways involving CCR1.
Mechanism of Action
BX471 exerts its effects by selectively binding to and inhibiting CCR1. This inhibition prevents the binding of endogenous CCR1 ligands such as macrophage inflammatory protein-1 alpha (MIP-1α), regulated on activation, normal T cell expressed and secreted (RANTES), and monocyte chemoattractant protein-3 (MCP-3). By blocking CCR1, BX471 reduces calcium mobilization, leukocyte migration, and the expression of inflammatory markers such as intercellular adhesion molecule-1 (ICAM-1), P-selectin, and E-selectin . The compound also downregulates the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammation .
Comparison with Similar Compounds
Similar Compounds
AZD4818: Another CCR1 antagonist with similar inhibitory effects on leukocyte migration.
CCX354: A selective CCR1 antagonist used in the treatment of rheumatoid arthritis.
CP-481715: A CCR1 antagonist with potential therapeutic applications in inflammatory diseases.
Uniqueness of BX471
BX471 is unique due to its high selectivity for CCR1 over other chemokine receptors such as CCR2, CCR5, and CXCR4. This selectivity makes it a valuable tool for studying CCR1-mediated effects without off-target interactions . Additionally, BX471’s oral bioavailability and ability to reduce disease severity in animal models of multiple sclerosis and osteoarthritis highlight its potential as a therapeutic agent .
Properties
CAS No. |
71786-67-9 |
---|---|
Molecular Formula |
C16H18ClNO2 |
Molecular Weight |
291.77 g/mol |
IUPAC Name |
benzyl-[2-(3-hydroxyphenyl)-2-oxoethyl]-methylazanium;chloride |
InChI |
InChI=1S/C16H17NO2.ClH/c1-17(11-13-6-3-2-4-7-13)12-16(19)14-8-5-9-15(18)10-14;/h2-10,18H,11-12H2,1H3;1H |
InChI Key |
QGHUDAOMXLLADV-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)CC(=O)C2=CC(=CC=C2)O.Cl |
Canonical SMILES |
C[NH+](CC1=CC=CC=C1)CC(=O)C2=CC(=CC=C2)O.[Cl-] |
Key on ui other cas no. |
71786-67-9 |
Pictograms |
Irritant; Environmental Hazard |
Synonyms |
1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethanone Hydrochloride; Phenylephrine Imp. E (EP), Hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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